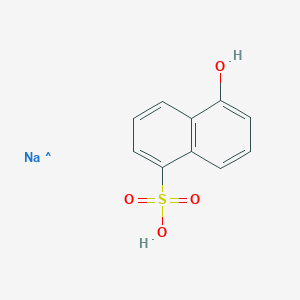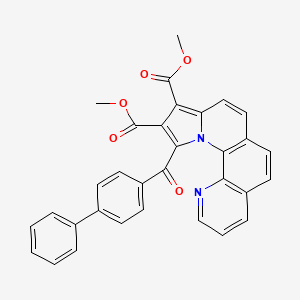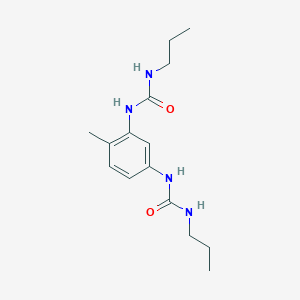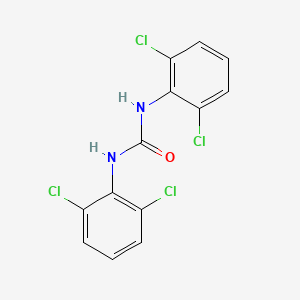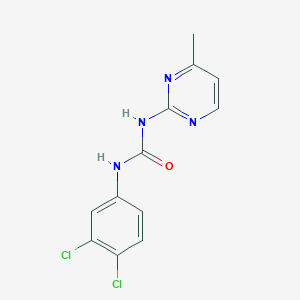
N-(3,4-Dichlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea typically involves the reaction of 3,4-dichloroaniline with 4-methyl-2-pyrimidinyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs. The final product is often obtained through crystallization, filtration, and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with new functional groups.
Aplicaciones Científicas De Investigación
N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of dichlorophenyl and pyrimidinyl groups can enhance binding affinity and specificity, leading to more effective interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-Dichlorophenyl)-N’-phenylurea: Similar structure but lacks the pyrimidinyl group.
N-(4-Methyl-2-pyrimidinyl)-N’-phenylurea: Similar structure but lacks the dichlorophenyl group.
N-(3,4-Dichlorophenyl)-N’-(2-pyrimidinyl)urea: Similar structure but with a different substitution pattern on the pyrimidinyl group.
Uniqueness
N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea is unique due to the combination of dichlorophenyl and pyrimidinyl groups, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
377760-89-9 |
|---|---|
Fórmula molecular |
C12H10Cl2N4O |
Peso molecular |
297.14 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-(4-methylpyrimidin-2-yl)urea |
InChI |
InChI=1S/C12H10Cl2N4O/c1-7-4-5-15-11(16-7)18-12(19)17-8-2-3-9(13)10(14)6-8/h2-6H,1H3,(H2,15,16,17,18,19) |
Clave InChI |
QRHIJBSNTPWMNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



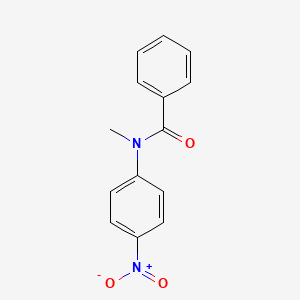
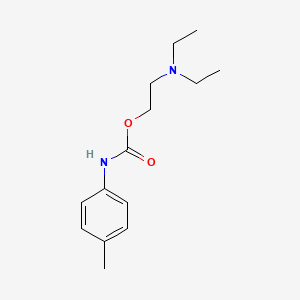
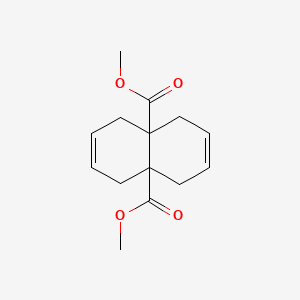
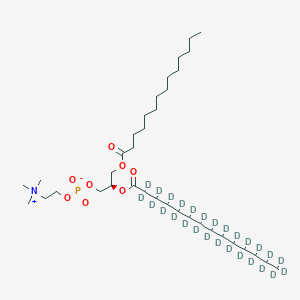
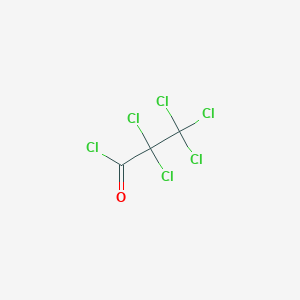
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
